
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.44. It is a part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. To a solution of acetylhydrazide in ethanol, a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol was added dropwise. The mixture was left overnight then the ethanol was evaporated and the remaining product was crystallized from acetone giving N’-(1-benzylpiperidin-4-ylidene)acetohydrazide .Molecular Structure Analysis
The crystal structure of the compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90°. The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis
The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The exact chemical reactions involved in the synthesis are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound is a liquid . Its boiling point is between 99-103C/0.3mb . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Cyclopropane Derivatives Synthesis
Research shows significant interest in the synthesis of cyclopropane derivatives due to their potential applications in drug development and materials science. For instance, Zhu et al. (2014) developed an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, leading to the formation of highly functionalized Indane derivatives. This process is efficient and provides a broad range of applications for the construction of complex molecular structures (Zhu et al., 2014).
Antimycobacterial Agents
In the search for new antimycobacterial agents, Malwal et al. (2012) investigated 2,4-dinitrophenylsulfonamides, including compounds similar to N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide, for their ability to release sulfur dioxide (SO2) in the presence of cysteine. N-Benzyl-2,4-dinitrobenzenesulfonamide exhibited significant potency against Mycobacterium tuberculosis, surpassing that of the clinical agent isoniazid (Malwal et al., 2012).
Sigma Receptor Ligands
Prezzavento et al. (2007) explored the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, achieving high affinity for both sigma subtypes when incorporating 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties. This study contributes to understanding the potential therapeutic applications of sigma receptor ligands in neuropharmacology and presents a foundation for further research into selective sigma receptor modulators (Prezzavento et al., 2007).
Carbonic Anhydrase Inhibitors
Sulfonamide compounds, akin to this compound, have been studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. Supuran et al. (2013) synthesized aromatic sulfonamides showing nanomolar inhibitory concentrations against multiple CA isoenzymes, highlighting their potential in designing inhibitors for therapeutic applications (Supuran et al., 2013).
Future Directions
The compound is part of ongoing research into the development of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics . This suggests that future research may focus on further development and testing of these compounds.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKGDXQQKSLFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

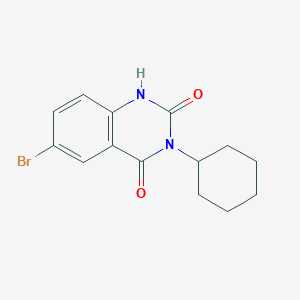
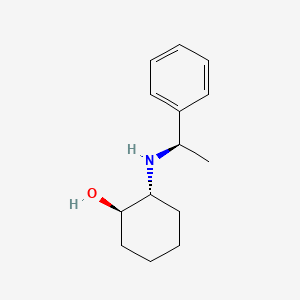
![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
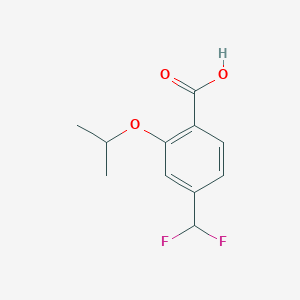
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)

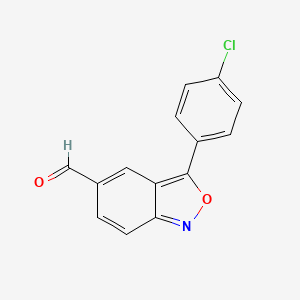
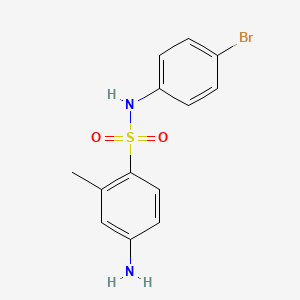
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)


![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
